2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyrazines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core with an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the construction of the pyrrolo[1,2-a]pyrazine core through cyclization reactions. One common method is the intramolecular cyclization of unsaturated amino esters or amino keto esters. For example, the intramolecular 1,4-addition of unsaturated amino esters or reductive cyclization of amino keto esters can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: This compound shares a similar core structure and has been studied for its antimicrobial properties.
Imidazo[1,2-a]pyrazines: These compounds have similar heterocyclic structures and are known for their versatility in synthetic chemistry and biological applications.
Imidazo[1,5-a]pyridines: These derivatives are also structurally related and have been explored for their luminescent and biological properties.
Uniqueness
2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique feature may enhance its potential in various applications compared to other similar compounds.
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-ethyl-3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C9H16N2O/c1-2-10-6-7-11-5-3-4-8(11)9(10)12/h8H,2-7H2,1H3 |
InChI Key |
MNCUGCNIJKCLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN2CCCC2C1=O |
Origin of Product |
United States |
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